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Compound of Interest

Compound Name: Methyl 2-ethyl-3-hydroxybenzoate

CAS No.: 183108-31-8

Cat. No.: B1369560

Get Quote

Executive Summary
In the synthesis of bioactive scaffolds and kinase inhibitors, Methyl 2-ethyl-3-
hydroxybenzoate (Product) serves as a critical regioselective intermediate. Its structural

integrity is defined by the precise arrangement of a 1,2,3-trisubstituted benzene ring.

This guide provides a definitive spectroscopic comparison between the target ester and its

primary precursor, 2-ethyl-3-hydroxybenzoic acid, as well as common regioisomeric impurities.

The objective is to equip researchers with a self-validating analytical framework to confirm

successful esterification and ensure isomeric purity.

Structural Context & Synthesis Pathway[1]
To understand the spectroscopic data, one must first define the structural transformation. The

synthesis typically involves the Fischer esterification of the carboxylic acid precursor.

The Core Transformation
Precursor: 2-ethyl-3-hydroxybenzoic acid (
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, MW: 166.17 g/mol )

Target Product: Methyl 2-ethyl-3-hydroxybenzoate (

, MW: 180.20 g/mol )

Key Change: Replacement of the acidic proton (-COOH) with a methyl group (-COOCH

).

Visualization of Analytical Workflow

Spectroscopic Validation Points

Precursor:
2-ethyl-3-hydroxybenzoic acid

Reaction:
MeOH / H2SO4 (Reflux) Crude Mixture

1H NMR:
Check -OCH3 Singlet

(3.85 ppm)

FT-IR:
Carbonyl Shift

(1680 -> 1715 cm-1)

Mass Spec:
Ion Shift

(166 -> 180 m/z)

Validated Product:
Methyl 2-ethyl-3-hydroxybenzoate

Confirmed

Click to download full resolution via product page

Figure 1: Analytical workflow for monitoring the conversion of acid precursor to methyl ester

product.

Comparative Spectroscopic Analysis
The following data compares the target product against its precursor and a potential

regioisomer (Methyl 3-ethyl-2-hydroxybenzoate).

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1369560/docs?utm_src=pdf-body#technical-comparison-guide-spectroscopic-analysis-of-methyl-2-ethyl-3-hydroxybenzoate
https://www.benchchem.com/product/b1369560/docs?utm_src=pdf-body-img#technical-comparison-guide-spectroscopic-analysis-of-methyl-2-ethyl-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Recommended for phenolic solubility) or CDCl

.

The definitive marker for the product is the appearance of a sharp singlet corresponding to the

methyl ester.

Feature Precursor (Acid)
Target Product

(Ester)

Regioisomer
(Alternative)

Ester Methyl (-OCH

)
Absent

Singlet,

3.85 ppm (3H)

Singlet,

3.92 ppm (Shifted due

to H-bond)

Acid Proton (-COOH)
Broad singlet,

11-13 ppm
Absent Absent

Ethyl (-CH

-)

Quartet,

2.65 ppm

Quartet,

2.70 ppm

Quartet,

2.60 ppm

Ethyl (-CH

)

Triplet,

1.15 ppm

Triplet,

1.18 ppm

Triplet,

1.15 ppm

Aromatic Region
3H, Multiplet (6.8 - 7.5

ppm)

3H, Multiplet (6.9 - 7.4

ppm)

Distinct splitting

pattern (1,2,3 vs

1,2,6)

Expert Insight: In the target compound, the ethyl group at position 2 exerts steric pressure,

often causing a slight downfield shift of the ester methyl group compared to unhindered

benzoates. If you observe the -OCH

signal appearing as two small peaks, you likely have a mixture of rotamers or a regioisomeric
impurity.

Infrared Spectroscopy (FT-IR)
IR is the fastest method to determine if the reaction has started (disappearance of broad acid

OH) and if it has finished (carbonyl shift).
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Functional Group Precursor (Acid)
Target Product

(Ester)
Interpretation

Carbonyl (C=O) 1680 - 1690 cm 1715 - 1725 cm

Ester carbonyls

appear at higher

wavenumbers than

conjugated acids.

Hydroxyl (-OH)

Very broad (2500-

3300 cm

)

Sharp/Broad (3300-

3450 cm

)

The "carboxylic acid

beard" disappears;

phenolic OH remains.

C-O Stretch ~1250 cm ~1280 cm Asymmetric ester

stretch.

Mass Spectrometry (GC-MS / LC-MS)
Ionization: ESI+ or EI (70 eV).

Precursor (Acid): Molecular Ion

m/z.

Target (Ester): Molecular Ion

m/z.

Diagnostic Fragment: The loss of the methoxy group (

) giving a peak at m/z 149 is characteristic of the methyl ester, whereas the acid typically loses
-OH (

).

Experimental Validation Protocols
Protocol A: Reaction Monitoring via TLC & NMR
Goal: Determine reaction completion without isolating intermediates.
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Sampling: Take a 50

L aliquot of the reaction mixture.

Workup: Quench into 0.5 mL saturated NaHCO

(aq) and extract with 0.5 mL Ethyl Acetate.

TLC Method:

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: Hexane:Ethyl Acetate (8:2).

Observation: The Ester (Product) will have a significantly higher

(~0.6) than the Acid (Precursor) (

< 0.2) due to the loss of the hydrogen-bond-donating carboxyl group.

NMR Confirmation: Evaporate the organic layer from step 2 and dissolve in CDCl

.

Pass Criteria: Integration ratio of Ester Methyl (

3.[1]85) to Aromatic Protons (3H) is exactly 3:3 (or 1:1).

Protocol B: Distinguishing Regioisomers
Goal: Ensure the ethyl group is at position 2, not 3 or 4.

Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

Logic:

In Methyl 2-ethyl-3-hydroxybenzoate, the Ethyl -CH

- protons will show a strong correlation to two quaternary carbons: C2 (attached) and C1
(carbonyl-bearing) or C3 (hydroxyl-bearing).
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Crucially, the Carbonyl Carbon (

~167 ppm) will show a 3-bond correlation to the Aromatic H6 but weak or no correlation to
the Ethyl group if steric twisting is significant, whereas the isomeric Methyl 3-ethyl-2-
hydroxybenzoate would show different connectivity patterns.

Structural Logic & Causality
The following diagram illustrates the connectivity logic used to interpret the HMBC NMR data,

ensuring the "2-ethyl" position is verified.

Differentiation Logic (HMBC)

Ester Carbonyl (C1)
~167 ppm

Benzene Core

Attached to C1

If Ethyl -CH2- correlates to
Carbonyl C1? -> Likely Ortho (Pos 2)

Ethyl Group (Pos 2)
-CH2- (2.7 ppm)

Direct Attachment

Methoxy Group
-OCH3 (3.85 ppm)

Strong 3-bond correlation

Click to download full resolution via product page

Figure 2: Structural connectivity logic for confirming the position of the ethyl group relative to

the ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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